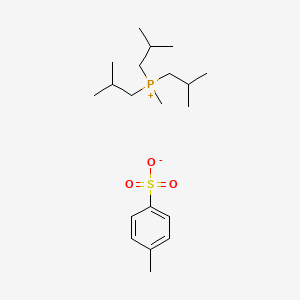

Triisobutylmethylphosphonium tosylate

Description

Evolution of Phosphonium-Based Ionic Liquids in Contemporary Chemical Research

The field of ionic liquids was initially dominated by salts containing nitrogen-based cations, such as those derived from imidazolium (B1220033) and pyridinium (B92312). However, the quest for ILs with enhanced stability led researchers to explore alternatives, giving rise to the prominence of phosphonium-based ionic liquids. researchgate.net PILs represent a significant advancement in the field, offering several advantages over their nitrogen-based counterparts. researchgate.net

A key distinction of PILs is their generally superior thermal and chemical stability. researchgate.netresearchgate.net Unlike imidazolium-based ILs, which can have acidic protons on the cation that render them susceptible to degradation under strongly basic conditions, many phosphonium (B103445) cations lack such protons, making them more robust in a wider range of chemical environments. researchgate.net This stability has made them valuable in applications requiring high temperatures or harsh reaction conditions.

The versatility of PILs is also a driver of their evolution. By modifying the four alkyl or aryl groups attached to the central phosphorus atom, researchers can fine-tune the physical and chemical properties of the ionic liquid, such as its viscosity, miscibility, and coordinating ability. This "designer solvent" characteristic allows for the creation of task-specific ionic liquids tailored for particular applications. researchgate.net Consequently, the use of PILs has expanded from being niche solvents to enabling media in diverse areas such as organic synthesis, catalysis, electrochemistry, and separations. researchgate.netarpnjournals.org While historically less studied than nitrogen-based ILs, phosphonium-based systems are now a major focus of both academic and industrial research, valued for their stability and tunability. arpnjournals.orgresearchgate.net

Significance of Triisobutylmethylphosphonium Tosylate as a Model System and Research Target

Triisobutylmethylphosphonium tosylate, with the chemical formula C₂₀H₃₇O₃PS, serves as a valuable compound for both fundamental research and practical application. hiyka.comnih.gov Its well-defined structure and characteristic properties make it an effective model system for investigating the behavior of phosphonium-based ionic liquids.

Detailed physicochemical data have been collected for this compound, providing a baseline for comparative studies. Experimental measurements have characterized its density and viscosity across a range of temperatures, offering critical data for process design and theoretical modeling. nih.gov

| Property | Value | Reference |

|---|---|---|

| CAS Number | 344774-05-6 | hiyka.comnih.gov |

| Molecular Formula | C₂₀H₃₇O₃PS | nih.govchemicalbook.com |

| Molecular Weight | 388.55 g/mol | hiyka.comchemicalbook.com |

| Density | 1.07 g/cm³ / 1.075 g/mL at 20 °C | hiyka.comchemicalbook.com |

| Melting Point | < Room Temperature | hiyka.com |

| Viscosity | 4003 cP | hiyka.com |

| Conductivity | 0.04 mS/cm | hiyka.com |

| Temperature (K) | Density (g·cm⁻³) | Viscosity (mPa·s) |

|---|---|---|

| 298.15 | 1.0748 | 4569.7 |

| 303.15 | 1.0713 | 2931.3 |

| 308.15 | 1.0678 | 1950.4 |

| 313.15 | 1.0643 | 1339.6 |

| 318.15 | 1.0608 | 949.1 |

| 323.15 | 1.0573 | 690.3 |

Data sourced from a study on the thermophysical properties of phosphonium-based ionic liquids. nih.gov

As a research target, Triisobutylmethylphosphonium tosylate has been investigated for specific applications. It is utilized as a phase-transfer catalyst, which facilitates the reaction between reactants located in different immiscible phases in various organic synthesis processes. lookchem.com Furthermore, its properties have been explored in the context of gas capture technologies. Research on the high-pressure phase equilibrium of carbon dioxide in aqueous solutions of this IL revealed that its presence enhances the solubility of CO₂. researchgate.net This "salting-in" effect demonstrates its potential for use in CO₂ separation and capture systems. researchgate.net These targeted studies underscore its significance beyond a mere reference compound, highlighting its utility in developing new chemical processes.

Current Trajectories and Challenges in Ionic Liquid Research

The broader field of ionic liquid research is characterized by dynamic growth and persistent challenges. A major trajectory is the development of "task-specific" or "functionalized" ILs, where the cation or anion is endowed with specific chemical groups to perform a particular function, such as catalyzing a reaction or selectively capturing a metal ion. ijpsjournal.com This approach moves beyond using ILs as simple replacement solvents and integrates them as active components in a chemical process.

Another significant trend is the application of ILs in sustainable technology and energy. This includes their use as electrolytes in batteries and supercapacitors, where their non-volatility and wide electrochemical window offer safety and performance benefits. nih.govacs.orgnih.gov They are also heavily researched as media for the processing of biomass, such as the dissolution of cellulose (B213188) for the production of biofuels and bio-based materials. researchgate.netrsc.org The ability of certain ILs to dissolve CO₂ has also positioned them as potential materials for carbon capture technologies. acs.org

Despite these promising directions, the field faces several critical challenges that hinder widespread industrial adoption.

Cost and Scalability: The synthesis and purification of high-purity ionic liquids can be expensive, making them economically uncompetitive with conventional organic solvents for many large-scale applications. researchgate.netmdpi.com Scaling up production from the laboratory to an industrial level remains a significant hurdle. researchgate.netresearchgate.net

Environmental Profile: While often termed "green solvents" due to their low vapor pressure, the full environmental impact of many ILs is not well understood. Concerns remain regarding their potential toxicity and biodegradability, and comprehensive life-cycle assessments are often lacking. mdpi.com

Recycling and Long-Term Stability: For ILs to be economically and environmentally viable, they must be efficiently recycled. The high energy costs associated with separating ILs from reaction products can be a major drawback. mdpi.com Furthermore, while many ILs exhibit high thermal stability in short-term tests, their long-term stability under real-world process conditions can be a concern. rsc.org

Addressing these challenges through innovative synthesis methods, rigorous toxicological studies, and the design of efficient recycling loops is the central focus of current and future ionic liquid research.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methylbenzenesulfonate;methyl-tris(2-methylpropyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30P.C7H8O3S/c1-11(2)8-14(7,9-12(3)4)10-13(5)6;1-6-2-4-7(5-3-6)11(8,9)10/h11-13H,8-10H2,1-7H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXTZFCNWIVLKZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)C[P+](C)(CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047899 | |

| Record name | Triisobutylmethylphosphonium tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344774-05-6 | |

| Record name | Phosphonium, methyltris(2-methylpropyl)-, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344774-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, methyltris(2-methylpropyl)-, 4-methylbenzenesulfonate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0344774056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, methyltris(2-methylpropyl)-, 4-methylbenzenesulfonate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triisobutylmethylphosphonium tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisobutylmethylphosphonium tosylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies, Scale Up Considerations, and Purification Protocols for Research Applications

Established Synthetic Routes for Triisobutylmethylphosphonium Tosylate

The primary and most direct route for synthesizing triisobutylmethylphosphonium tosylate involves the quaternization of triisobutylphosphine (B1585466). rsc.orgresearchgate.net This method is a specific example of the general synthesis of phosphonium (B103445) salts, which are typically formed by the reaction of a phosphine (B1218219) with an electrophile. unive.it Full synthetic and characterization data for triisobutylmethylphosphonium tosylate have been reported in the literature, establishing a clear pathway for its preparation. rsc.orgresearchgate.netresearchgate.net

The synthesis of triisobutylmethylphosphonium tosylate is achieved through a quaternization reaction, which is a straightforward and common method for preparing phosphonium salts. unive.it This process involves the direct reaction of triisobutylphosphine, a nucleophilic phosphine, with an appropriate methylating agent that also introduces the tosylate counter-anion. The most common reactant for this purpose is methyl tosylate. This reaction is a type of S_N2 reaction where the phosphorus atom of the phosphine attacks the methyl group of methyl tosylate, displacing the tosylate anion which then becomes the counter-ion for the newly formed phosphonium cation. youtube.com

The optimization of reaction conditions is crucial for maximizing yield and purity. Key variables include solvent, temperature, and reaction time. electronicsandbooks.comnih.gov Studies on analogous quaternization reactions have shown that polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can be highly effective. electronicsandbooks.comnih.gov However, the choice of solvent can be complex, as it must facilitate the reaction without causing unwanted side reactions or purification difficulties.

Temperature and reaction time are interdependent variables. While heating can increase the reaction rate, prolonged heating at high temperatures can sometimes lead to product degradation and reduced yields. electronicsandbooks.comnih.gov For many quaternization reactions, conducting the process at room temperature for an extended period (e.g., 18 hours) or at a moderately elevated temperature (e.g., 50-70 °C) for a shorter duration provides the best results. electronicsandbooks.comnih.gov The optimal conditions are often determined empirically for each specific phosphine-electrophile pair.

Table 1: General Parameters for Optimizing Quaternization Reactions

| Parameter | Conditions/Options | Rationale & Considerations | Source(s) |

|---|---|---|---|

| Solvent | DMSO, DMF, Acetonitrile, Toluene | The solvent choice affects reaction rate and solubility of reactants and products. Polar aprotic solvents often give the highest yields. | electronicsandbooks.comnih.govgoogle.com |

| Temperature | Room Temperature to 80 °C | Higher temperatures increase reaction rates but can lead to decomposition or side reactions, depressing yields. | electronicsandbooks.comnih.gov |

| Reaction Time | 3 to 18 hours | Time is optimized in conjunction with temperature to ensure the reaction goes to completion without significant product degradation. | electronicsandbooks.com |

| Reagent Ratio | Stoichiometric or slight excess of electrophile | Using a slight excess of the alkylating agent can help drive the reaction to completion. | nih.gov |

An alternative, two-step pathway to triisobutylmethylphosphonium tosylate involves anion exchange, also known as a metathesis reaction. researchgate.netunive.it This method provides versatility in synthesizing phosphonium salts with various anions that may not be available through direct quaternization.

The process begins with the quaternization of triisobutylphosphine with a more reactive and readily available methylating agent, such as a methyl halide (e.g., methyl iodide or methyl bromide), to form triisobutylmethylphosphonium halide. youtube.com Following the formation of the phosphonium halide, an anion exchange reaction is performed. This is typically achieved by reacting the phosphonium halide with a tosylate salt, such as sodium tosylate or silver tosylate.

The reaction is an equilibrium process, and to drive it to completion, the byproduct salt (e.g., sodium halide) is typically insoluble in the reaction solvent and can be removed by filtration. google.com The choice of solvent is critical to ensure the solubility of the phosphonium salts while precipitating the inorganic halide salt. google.com This route, however, introduces the risk of halide impurities in the final product if the exchange is incomplete or the byproduct is not fully removed. The reaction of a tosylate salt with an ethereal solution of HCl in ethanol (B145695) to exchange the tosylate for a chloride anion demonstrates the reversibility and mechanics of such exchanges. mdpi.com

Advanced Purification Techniques and Impurity Analysis in Research-Grade Material

The purification of triisobutylmethylphosphonium tosylate is essential to remove unreacted starting materials, byproducts, and residual solvents. researchgate.netresearchgate.net As an ionic liquid, its low volatility and often high viscosity can make traditional purification methods like distillation challenging. researchgate.net Therefore, a combination of techniques is typically employed.

Initial purification often involves washing with a non-polar organic solvent, such as hexane (B92381) or diethyl ether. researchgate.net Triisobutylmethylphosphonium tosylate is generally insoluble in these solvents, while non-polar impurities, such as unreacted triisobutylphosphine, will be removed. Following solvent washing, treatment with activated charcoal can be effective for removing colored or organic impurities. researchgate.net The high viscosity of the ionic liquid can make filtering the charcoal difficult, so this step is often performed in a solution with a low-boiling-point solvent like methanol (B129727) or acetonitrile, which is later removed under vacuum. researchgate.net

Minimizing volatile impurities, particularly water and residual organic solvents from the synthesis or purification steps, is critical for producing high-purity, research-grade material. The negligible vapor pressure of most ionic liquids allows for the removal of these volatile components by heating under high vacuum. researchgate.netrsc.org

This is commonly accomplished using a rotary evaporator or a Schlenk line connected to a high vacuum pump. rsc.org Gentle heating (e.g., 60-80 °C) significantly reduces the viscosity of the ionic liquid, facilitating the release of trapped volatiles. researchgate.net This drying process is typically continued until a constant weight is achieved, indicating that all volatile impurities have been removed. The effectiveness of this method relies on the significant difference in volatility between the ionic liquid and the impurities. rsc.org

Table 2: Purification Techniques for Ionic Liquids

| Technique | Target Impurities | Description | Source(s) |

|---|---|---|---|

| Solvent Extraction/Washing | Unreacted starting materials, non-polar byproducts | The ionic liquid is washed with a non-polar solvent (e.g., hexane, diethyl ether) in which it is immiscible. | researchgate.net |

| Activated Charcoal Treatment | Colored and organic impurities | The ionic liquid (often dissolved in a volatile solvent) is stirred with activated charcoal, then filtered to remove the charcoal and adsorbed impurities. | researchgate.net |

| High Vacuum Drying | Water, residual volatile organic solvents | The ionic liquid is heated under high vacuum to evaporate more volatile components. | researchgate.netrsc.org |

| Crystallization | Various impurities | If the ionic liquid is a solid at or below room temperature, recrystallization from a suitable solvent can be a highly effective purification method. | researchgate.net |

For many applications, especially in catalysis and electrochemistry, the presence of halide impurities is highly detrimental. Therefore, the production of halide-free phosphonium salts is a key objective. unive.it

The most reliable method to obtain halide-free triisobutylmethylphosphonium tosylate is through the direct quaternization of triisobutylphosphine with methyl tosylate (as described in section 2.1.1). This synthesis route avoids the use of any halide-containing reagents, thereby eliminating the primary source of halide contamination.

If an anion exchange route from a phosphonium halide is used, rigorous purification is necessary to remove residual halide ions. This can involve repeated washing, recrystallization, or passing a solution of the ionic liquid through an ion-exchange column. However, achieving a completely halide-free product via this method can be challenging. Consequently, direct synthesis with non-halide reagents is the preferred strategy for producing high-purity, halide-free phosphonium salts for sensitive research applications. unive.it

Considerations for Industrial-Scale Production and Green Chemistry Principles

Scaling up the synthesis of triisobutylmethylphosphonium tosylate from the laboratory to an industrial scale introduces several considerations related to cost, efficiency, safety, and environmental impact. rsc.orgacs.org Phosphonium-based ionic liquids are often considered advantageous for industrial production as they can be less expensive to manufacture than other types, such as those based on imidazolium (B1220033) cations. arpnjournals.org

From a green chemistry perspective, the synthesis of triisobutylmethylphosphonium tosylate aligns well with several key principles. nih.gov The direct quaternization reaction is an addition reaction, which has high atom economy as all atoms from the reactants are incorporated into the final product, generating minimal waste.

Key considerations for industrial and green production include:

Solvent Minimization: Whenever possible, performing the reaction neat (without a solvent) is ideal. If a solvent is necessary, choosing one that is recyclable, non-toxic, and has low energy requirements for removal is preferred. google.com

Energy Efficiency: Optimizing reaction temperature and time to minimize energy consumption is a crucial factor in large-scale production. electronicsandbooks.com

Waste Reduction: The direct synthesis route is inherently low-waste. In an anion-exchange process, the recovery and proper disposal or recycling of the byproduct salt and any solvents are necessary.

Use of Safer Chemicals: Triisobutylphosphine and methyl tosylate are toxic and must be handled with appropriate engineering controls. Green chemistry principles encourage the exploration of less hazardous alternatives where feasible. nih.gov Recent research has explored novel synthetic methods, such as using visible light and air as an oxidant for creating certain phosphonium salts, which represents a move towards more environmentally benign processes. chemrxiv.org

Investigative Studies on Intermolecular Interactions and Phase Behavior

Solution and Surface Chemical Behavior

Triisobutylmethylphosphonium tosylate, an ionic liquid (IL), exhibits distinct behavior in solutions and at interfaces, which is primarily governed by its molecular structure.

Triisobutylmethylphosphonium tosylate is characterized as a polar and water-soluble ionic liquid. nih.gov Its structure, comprising a charged phosphonium (B103445) head and nonpolar isobutyl groups, imparts amphiphilic properties. This dual nature allows it to be surface active in aqueous solutions, meaning it can adsorb at interfaces, such as the air-water interface, and alter the surface properties. nih.gov Despite its solubility and surface activity, studies indicate that it does not self-assemble to form micelles in aqueous solutions on its own. nih.gov

A significant characteristic of triisobutylmethylphosphonium tosylate is its ability to modulate the micelle-forming behavior of other surfactants. nih.gov Research shows that it has a more pronounced effect on the micellization properties of ionic, nonionic, and zwitterionic surfactants than what is typically observed with conventional electrolytes. nih.gov This strong interaction suggests its potential as a formulation component to tune the aggregation behavior and performance of surfactant systems.

Phase Equilibria in Multicomponent Systems

The phase behavior of triisobutylmethylphosphonium tosylate has been investigated in various mixtures, providing essential data for its use as a solvent or a component in separation processes.

The phase equilibria of binary systems containing triisobutylmethylphosphonium tosylate with different alcohols and hydrocarbons have been measured at atmospheric pressure. researchgate.net These studies determined the (solid + liquid) and (liquid + liquid) phase diagrams, which are crucial for understanding the solubility and miscibility of the ionic liquid with common organic solvents. The experimental data from these studies were correlated using thermodynamic models like the Non-Random Two Liquid (NRTL) equation to describe the phase behavior. researchgate.net

The asymmetry of the triisobutylmethylphosphonium cation has been noted to influence the phase behavior when compared to symmetric quaternary phosphonium cations. researchgate.net

| System Type | Component 2 | Phase Equilibrium Measured |

|---|---|---|

| Alcohol | 1-Decanol | Solid + Liquid |

| Alcohol | 1-Dodecanol | Solid + Liquid |

| Hydrocarbon | n-Hexane | Liquid + Liquid |

| Hydrocarbon | n-Heptane | Liquid + Liquid |

| Hydrocarbon | n-Octane | Liquid + Liquid |

| Hydrocarbon | n-Nonane | Liquid + Liquid |

| Hydrocarbon | n-Decane | Liquid + Liquid |

| Hydrocarbon | Toluene | Liquid + Liquid |

| Hydrocarbon | Ethylbenzene | Liquid + Liquid |

| Hydrocarbon | n-Propylbenzene | Liquid + Liquid |

| Hydrocarbon | n-Butylbenzene | Liquid + Liquid |

In aqueous systems, triisobutylmethylphosphonium tosylate demonstrates interesting phase behavior, particularly under varying conditions of temperature and pressure. researchgate.net Studies on the high-pressure equilibrium of the carbon dioxide (CO₂) + triisobutylmethylphosphonium tosylate + water system have shown that the ionic liquid enhances the solubility of CO₂ in the aqueous mixture, a phenomenon known as a "salting-in" effect. researchgate.net

Furthermore, the influence of water content can lead to phase segregation. For instance, in the aforementioned system, a three-phase region was observed for ionic liquid concentrations greater than 4 mol% in water at pressures between 4 and 8 MPa and temperatures in the range of 280 to 305 K. researchgate.net This behavior highlights the complex interplay between the components and the external conditions in determining the miscibility and phase structure of the mixture.

Triisobutylmethylphosphonium tosylate has been successfully used as a polar phase in the formation of microemulsions, demonstrating its versatility beyond simple solvent applications. nih.gov A notable example is its ability to replace water in a microemulsion system with the oil isopropyl myristate. nih.gov

Solvation Thermodynamics and Solute Dissolution Phenomena

The solvation properties of triisobutylmethylphosphonium tosylate ([Pi(444)1][Tos]) are a subject of significant interest due to its potential as a versatile solvent in various chemical processes. The unique combination of a bulky, non-symmetrical phosphonium cation and a tosylate anion dictates its interactions with different types of solutes, influencing both the mechanism and thermodynamics of dissolution.

The dissolution of organic compounds in ionic liquids like triisobutylmethylphosphonium tosylate is governed by a complex interplay of intermolecular forces, including van der Waals interactions, hydrogen bonding, and electrostatic forces. The nature of both the solute and the ionic liquid determines the extent of solubility.

Research has been conducted on the solubility of adamantane, a rigid and highly symmetrical hydrocarbon, in several phosphonium-based ionic liquids, including triisobutylmethylphosphonium tosylate. nist.govacs.org Experimental measurements of adamantane solubility were carried out over a temperature range of (380 to 463) K at pressures close to 0.1 MPa. nist.govacs.org

The findings indicate that the solubility of adamantane is significantly influenced by the alkyl chain length of the phosphonium cation and, to a lesser extent, by the nature of the anion. nist.govacs.org Generally, ionic liquids with a more hydrophobic character exhibit higher solubilities for adamantane. nist.govacs.org The bulky and nonpolar nature of adamantane favors dissolution in ionic liquids with significant nonpolar regions, such as those provided by the isobutyl groups of the triisobutylmethylphosphonium cation.

The experimental data for the solubility of adamantane in triisobutylmethylphosphonium tosylate reveals a positive temperature dependence, as is typical for the dissolution of crystalline solids.

Interactive Data Table: Solubility of Adamantane in Triisobutylmethylphosphonium Tosylate

| Temperature (K) | Mole Fraction Solubility (x) |

| 383.15 | 0.081 |

| 393.15 | 0.114 |

| 403.15 | 0.157 |

| 413.15 | 0.213 |

| 423.15 | 0.286 |

| 433.15 | 0.380 |

| 443.15 | 0.501 |

| 453.15 | 0.656 |

| 463.15 | 0.852 |

This data is derived from the study by Oliveira et al. (2010) and represents the mole fraction of adamantane dissolved in triisobutylmethylphosphonium tosylate at various temperatures.

Sugar and Hydroxymethylfurfural (HMF):

For sugars, the presence of multiple hydroxyl groups allows for extensive hydrogen bonding. nih.gov The tosylate anion of triisobutylmethylphosphonium tosylate, with its sulfonate group, can act as a hydrogen bond acceptor, facilitating the dissolution of sugars. However, the bulky nature of the cation might sterically hinder the efficient solvation of the sugar molecule. Studies on other ionic liquids have shown that the anion plays a crucial role in disrupting the strong hydrogen-bonding network of crystalline sugars, which is a key step in their dissolution. nih.gov

Similarly, 5-hydroxymethylfurfural (B1680220), a molecule with both a hydroxyl and an aldehyde functional group, exhibits polarity and the capacity for hydrogen bonding. nih.gov Its solubility in ionic liquids is influenced by the specific interactions between these functional groups and the ions of the solvent. rsc.org Research on various ionic liquids has highlighted that both the cation and anion contribute to the solvation of HMF, with hydrogen bonding being a primary mechanism. rsc.orgresearchgate.net

Microemulsions are thermodynamically stable, isotropically clear dispersions of two immiscible liquids, such as oil and water, stabilized by an interfacial film of a surfactant and often a cosurfactant. scispace.com The formation of a microemulsion is a spontaneous process, characterized by a negative Gibbs free energy change (ΔG). scispace.com

The thermodynamics of microemulsion formation are governed by the following equation:

ΔGformation = ΔHformation - TΔSformation

For a microemulsion to form spontaneously, ΔGformation must be negative. This is typically achieved through a large positive entropy change (ΔSformation) that overcomes any positive enthalpy change (ΔHformation). scispace.com The large increase in entropy results from the dispersion of one liquid phase into another in the form of microdroplets, which significantly increases the randomness of the system. scispace.com

Rheological Properties and Molecular Dynamics of Triisobutylmethylphosphonium Tosylate Systems

Shear- and Temperature-Dependent Viscosity Investigations

The viscosity of ionic liquids is a critical parameter that reflects the internal friction and intermolecular forces within the fluid. It is highly sensitive to temperature and, in some cases, to the applied shear rate. For many ionic liquids, the temperature dependence of viscosity can be described by empirical models such as the Arrhenius equation or the Vogel-Tammann-Fulcher (VTF) equation. The Arrhenius model is typically suitable for systems where the activation energy for viscous flow is constant over the temperature range, while the VTF model accounts for a temperature-dependent activation energy, which is common for glass-forming liquids. researchgate.net

Investigations into phosphonium-based ILs show that their viscosity trends can be complex, influenced by the morphology, symmetry, and packing efficiency of the cation. acs.org Unlike more common imidazolium-based ILs, a simple increase in the cation's alkyl chain length does not always lead to a predictable increase in viscosity. acs.org

For triisobutylmethylphosphonium tosylate, specific data on its shear-dependent behavior is not extensively detailed in the reviewed literature. However, like many ionic liquids, it is expected to exhibit Newtonian behavior (shear-rate-independent viscosity) under typical conditions. The available data from various chemical suppliers provide single-point measurements for viscosity and other physical properties, though the temperature for the viscosity measurement is not always specified.

| Property | Value | Conditions | Source |

|---|---|---|---|

| Viscosity | 4003 cP | Not Specified | hiyka.comalfa-chemistry.com |

| Density | 1.07 g/cm³ | Not Specified | hiyka.com |

| Density | 1.075 g/mL | 20 °C | chemicalbook.comchemfish.com |

| Melting Point | 45 °C | - | iolitec.de |

Determination of Activation Parameters for Viscous Flow (ΔH, ΔG, ΔS, ΔCp)**

The process of viscous flow can be treated as a rate process, where molecules move into adjacent empty sites, or "holes," overcoming an energy barrier. researchgate.net The thermodynamic activation parameters for viscous flow provide insight into the molecular interactions and the structural rearrangements required for the fluid to flow. hiyka.com These parameters are typically derived from the temperature dependence of viscosity using the Eyring equation. researchgate.netnih.gov

The activation energy of viscous flow (Ea) represents the energy barrier that molecules must overcome to move past one another. nih.govmdpi.combiorxiv.org This parameter is crucial as it dictates the sensitivity of the fluid's viscosity to changes in temperature. researchgate.net

| Parameter | Symbol | Description |

|---|---|---|

| Enthalpy of Activation | ΔH | Represents the energy required to form the activated state for flow; related to the heat needed to create vacancies for molecular movement. |

| Gibbs Free Energy of Activation | ΔG | The overall energy barrier to flow, combining both enthalpic and entropic contributions. A higher ΔG* corresponds to higher viscosity. |

| Entropy of Activation | ΔS | Reflects the change in orderliness when moving from the ground state to the activated state. It can provide information on the degree of molecular ordering in the liquid. |

| Heat Capacity of Activation | ΔCp | Describes the temperature dependence of the activation enthalpy. |

Molecular Dynamics and Structural Heterogeneities in the Liquid State

Molecular dynamics (MD) simulations serve as a "computational microscope" to investigate the liquid state structure and dynamics of ionic liquids at an atomic level. nsf.govmdpi.com These simulations can predict physicochemical properties like density and viscosity and provide insights into the underlying mechanisms that govern them, such as cation-anion interactions and structural heterogeneities. nsf.govresearchgate.net

For phosphonium (B103445) ILs, MD simulations have shown that interactions between ions are fundamental to predicting the physical properties of the liquid. researchgate.net Studies on similar phosphonium ILs, such as trihexyl(tetradecyl)phosphonium-based compounds, have demonstrated that simulation accuracy depends heavily on the force field used, particularly on the handling of atomic charges. nih.gov It was found that scaling down the full ionic charges was necessary to match experimental viscosity values, suggesting that charge transfer and polarization effects are significant in the liquid state of these materials. nih.gov While no specific MD simulation studies for triisobutylmethylphosphonium tosylate were found, these findings for related compounds suggest a complex liquid structure dominated by strong coulombic interactions and influenced by the conformational flexibility of the alkyl chains. acs.org

The relationship between viscosity (η) and ionic conductivity (σ) in ionic liquids is intrinsically linked, as both properties depend on ion mobility. Generally, higher viscosity leads to lower ionic conductivity, as the movement of ions is hindered. This relationship is often evaluated using a Walden plot, which graphs molar conductivity against the inverse of viscosity (fluidity). researchgate.net

For triisobutylmethylphosphonium tosylate, single-point measurements of conductivity and viscosity are available.

| Property | Value | Conditions | Source |

|---|---|---|---|

| Ionic Conductivity (σ) | 0.04 mS/cm | 24 °C | hiyka.comiolitec.de |

| Viscosity (η) | 4003 cP (4.003 Pa·s) | Not Specified | hiyka.comalfa-chemistry.com |

The bulky isobutyl groups on the phosphonium cation create significant steric hindrance, which contributes to the high viscosity of the material. dntb.gov.ua At the same time, these interactions are thought to promote efficient ion mobility, leading to notable ionic conductivity. dntb.gov.ua A full Walden plot analysis, which requires data across a range of temperatures, would be necessary to fully characterize the ionicity and the degree of ion association in this ionic liquid.

The rheological properties of many ionic liquids are extremely sensitive to the presence of impurities, especially water. Research has consistently shown that even small amounts of water can significantly decrease the viscosity of phosphonium-based ILs. researchgate.netresearchgate.net

This effect is particularly pronounced for triisobutylmethylphosphonium tosylate. Studies have measured the densities and viscosities for dilute solutions of water in this and other phosphonium ILs from 25°C to 80°C. researchgate.netdntb.gov.ua A key finding is that at 25°C, the addition of approximately 1 wt% of water can reduce the viscosity of a phosphonium-based ionic liquid by nearly an order of magnitude. researchgate.netdntb.gov.ua

Molecular dynamics simulations on related systems confirm that water molecules can weaken the strong Coulombic interactions between the IL's cations and anions. scl.rs This weakening of the inter-ionic forces reduces the resistance to flow, resulting in a dramatic drop in the bulk viscosity. This high sensitivity to water content is a critical consideration for industrial applications where environmental moisture cannot be perfectly controlled.

Catalytic Applications and Reaction Medium Functionality in Organic Transformations

Biomass Conversion Processes for Value-Added Chemicals.researchgate.netresearchgate.netmdpi.com

The conversion of biomass into platform chemicals is a cornerstone of developing sustainable chemical industries. mdpi.com Triisobutylmethylphosphonium tosylate has emerged as a highly effective medium for these processes, particularly in the production of 5-hydroxymethylfurfural (B1680220) (HMF) from carbohydrates. fao.orgosti.gov HMF is a crucial intermediate that can be transformed into a variety of high-value chemicals and biofuels. osti.govscielo.br The efficacy of this ionic liquid stems from its ability to dissolve carbohydrates like fructose (B13574) and glucose while also promoting their conversion with high selectivity. fao.org

Triisobutylmethylphosphonium tosylate has been identified as an exceptionally active and selective solvent for the dehydration of fructose to HMF. fao.org Notably, it can catalyze this conversion directly without the need for any additional catalytic additives. fao.org The reaction proceeds under moderate conditions, typically between 80–110°C, to achieve high yields of HMF. fao.org The ionic liquid's high solubility for both the fructose reactant and the HMF product is a key factor in its effectiveness, as it helps to prevent the formation of insoluble by-products, often referred to as humins. fao.orgresearchgate.net This direct, catalyst-free conversion in an ionic liquid medium represents a significant step towards more practical and efficient HMF production processes. fao.orgrsc.org

| Substrate | Solvent/Catalyst | Temperature | Key Finding | Reference |

|---|---|---|---|---|

| Fructose | Triisobutylmethylphosphonium tosylate | 80–110°C | Highly active and selective conversion to HMF without an added catalyst. High solubility of reactant and product prevents by-product formation. | fao.org |

While fructose is readily dehydrated, the conversion of glucose to HMF is more challenging as it first requires isomerization to fructose. mdpi.comresearchgate.net Triisobutylmethylphosphonium tosylate has proven to be an effective solvent for this transformation when used in conjunction with a co-catalyst. fao.org Chromium(II) chloride (CrCl₂) is a particularly effective co-catalyst in this system. fao.orgmdpi.com The Cr(II) ions act as a Lewis acid, facilitating the crucial isomerization of glucose into fructose within the ionic liquid medium. mdpi.com Once fructose is formed, it undergoes dehydration to HMF, a reaction promoted by the ionic liquid itself. fao.orgmdpi.com This dual-catalyst system, combining a Lewis acid co-catalyst with the phosphonium (B103445) tosylate ionic liquid, has demonstrated unprecedented selectivity in producing HMF from glucose. mdpi.com

| Substrate | Solvent | Co-Catalyst | Product | Co-Catalyst Function | Reference |

|---|---|---|---|---|---|

| Glucose | Triisobutylmethylphosphonium tosylate | CrCl₂ | 5-Hydroxymethylfurfural (HMF) | Catalyzes the isomerization of glucose to fructose. | fao.orgmdpi.com |

The kinetics of sugar conversion in triisobutylmethylphosphonium tosylate have been investigated to understand the reaction mechanisms. fao.org For the conversion of glucose, the generally accepted pathway involves two main steps. researchgate.net First, glucose undergoes isomerization to fructose, a reaction catalyzed by a Lewis acid like CrCl₂. mdpi.commdpi.com The second step is the acid-catalyzed dehydration of the fructose intermediate to yield HMF. researchgate.netmdpi.com This dehydration involves the removal of three water molecules from the fructose molecule. osti.gov

Kinetic studies in various systems have aimed to quantify the energy requirements of these steps. For instance, in a system using scandium(III) triflate, the activation energy for glucose conversion was found to be 16.9 kJ mol⁻¹, while for fructose it was 9.31 kJ mol⁻¹, highlighting the higher energy barrier for the initial isomerization of glucose. rsc.org In another study using a sulfonic acid-functionalized catalyst, the activation energy for the fructose-to-HMF transformation was observed to be 55 kJ mol⁻¹. rsc.org While these values are from different catalytic systems, they illustrate the general kinetic principles involved. The reaction in triisobutylmethylphosphonium tosylate is believed to follow a pseudo-first-order kinetic model. rsc.orgfrontiersin.org An alternative reaction route, the 3-deoxyglucosone (B13542) pathway, has also been proposed for the conversion of glucose to HMF in some studies. researchgate.net

Role as a Solvent in Diverse Synthetic Reactions.lookchem.comresearchgate.net

The utility of triisobutylmethylphosphonium tosylate extends beyond biomass conversion. It is recognized for its high efficiency and selectivity as a solvent in a variety of chemical transformations. lookchem.com Its properties make it a valuable medium for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals. lookchem.com

Research into phosphonium tosylates has shown their effectiveness as solvents in other important catalytic organic reactions. researchgate.net For example, they have been successfully employed as the reaction medium for Diels-Alder reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. researchgate.net Furthermore, their application has been explored in hydroformylation reactions, an industrial process for producing aldehydes from alkenes. researchgate.net The performance in these reactions can be tuned by altering the substituents on the phosphonium cation, demonstrating the versatility of this class of ionic liquids. researchgate.net

Mechanisms of Catalytic Activity and Selectivity Enhancement.fao.org

The enhanced catalytic activity and selectivity observed when using triisobutylmethylphosphonium tosylate as a reaction medium can be attributed to the distinct roles and synergistic effects of its constituent cation and anion. fao.org

The triisobutylmethylphosphonium cation is primarily responsible for the ionic liquid's excellent solvent properties. It provides high solubility for both the polar carbohydrate reactants (fructose, glucose) and the resulting HMF product. fao.org This high solubility ensures a homogeneous reaction environment and, crucially, prevents the precipitation of reactants or products. This minimizes the formation of undesired, insoluble polymeric by-products (humins), which is a common issue in HMF synthesis, thereby significantly enhancing the selectivity towards the desired product. fao.orgresearchgate.net

The combination of these features—high solubility from the cation and a favorable, weakly coordinating environment from the anion—leads to an efficient and highly selective medium for organic transformations. fao.org

Electrochemical Engineering and Device Integration Studies

Application as an Electrolyte in Organic Electrochemical Transistors (OECTs)

Triisobutylmethylphosphonium tosylate (also referred to as Cyphos® IL 106) has been identified as a promising, albeit highly viscous, ionic liquid for use as a gating medium in Organic Electrochemical Transistors (OECTs). polymtl.caresearchgate.netrsc.orgrsc.org OECTs are devices that utilize ion injection from an electrolyte to modulate the conductivity of an organic semiconductor channel, making them highly suitable for bioelectronic applications. northwestern.eduossila.com The core of these devices often consists of a conducting polymer, such as poly(3,4-ethylenedioxythiophene) polystyrenesulfonate (PEDOT:PSS), which acts as the transistor channel. ossila.comcam.ac.uk

The integration of Triisobutylmethylphosphonium tosylate-based electrolytes into OECTs has been shown to significantly enhance their performance metrics. researchgate.netrsc.orgrsc.org While pure ionic liquids can be too viscous for straightforward application, formulations using this compound have led to a notable increase in the OECT's current modulation. polymtl.caresearchgate.netrsc.org Specifically, when used in binary mixtures with water, ON/OFF ratios as high as 5000 have been achieved. researchgate.netrsc.orgrsc.org This performance boost is a critical factor for applications requiring high sensitivity and clear signal differentiation. nih.gov

Performance of OECTs with Triisobutylmethylphosphonium Tosylate Electrolytes

| Electrolyte Formulation | Key Performance Metric | Achieved Value | Reference |

|---|---|---|---|

| Cyphos® IL 106 / H₂O Binary Mixtures (5% and 10% H₂O v/v) | ON/OFF Ratio | Up to 5000 | researchgate.netrsc.orgrsc.org |

| Cyphos® IL 106 / H₂O Binary Mixtures and Ion Gels | OECT Modulation | Increased compared to pure ionic liquid | polymtl.caresearchgate.netrsc.org |

To overcome the challenge posed by the high viscosity of pure Triisobutylmethylphosphonium tosylate, researchers have developed two effective processing strategies: creating binary mixtures with water and formulating ion gels. polymtl.caresearchgate.netrsc.orgrsc.org These approaches make the ionic liquid more suitable for application in OECTs. researchgate.net The addition of water to the ionic liquid reduces its viscosity and alters the ionic conductivity, which contributes to the observed increase in OECT modulation. researchgate.net Ion gels, which incorporate the ionic liquid into a polymer matrix, offer a quasi-solid electrolyte alternative, avoiding potential leakage issues associated with liquid electrolytes. researchgate.netnih.gov These gel electrolytes are created by adding a copolymer, which transforms the ionic liquid into a colloidal substance that can be processed into films for use in OECTs. researchgate.net

Triisobutylmethylphosphonium tosylate has been extensively studied in conjunction with the conducting polymer PEDOT:PSS, a benchmark material for OECT channels. polymtl.cacam.ac.uk Research has revealed an unexpected and significant interaction between this ionic liquid and the PEDOT structure. nih.govresearchgate.net When mixtures of Triisobutylmethylphosphonium tosylate and water are introduced to PEDOT films, a notable expansion of the polymer's interlayer distance occurs. nih.govresearchgate.net For instance, PEDOT(PTS):PEG films expanded by up to approximately 100%, while PEDOT(PTS) films expanded by about 50%. nih.gov

This structural change is attributed to the incorporation of the ionic liquid, which appears to increase the shielding of the PEDOT chains. nih.govresearchgate.net This interaction functions as a doping mechanism. In OECTs, the application of a gate voltage causes ions from the electrolyte to move into the conducting polymer channel, leading to an electrochemical doping or de-doping of the material, which in turn modulates the current flow between the source and drain electrodes. polymtl.ca The incorporation of Triisobutylmethylphosphonium tosylate into PEDOT has been shown to increase the material's capacitance by as much as 350%, which is explained by the formation of an additional double-layer capacitance. nih.govresearchgate.net

Electrochemical Sensing Platforms

The unique properties of OECTs, such as high transconductance and operation in aqueous environments, make them excellent platforms for electrochemical sensors. northwestern.eduossila.com The use of stable and efficient electrolytes is paramount for the reliability of these sensing devices.

Enzymatic biosensors are a class of sensors that use an enzyme as the biological recognition element to detect a specific analyte. google.comresearchgate.net A common example is the use of the enzyme glucose oxidase (GOx) to detect glucose. nih.govnih.gov In such a system, the enzyme catalyzes a reaction with the analyte, producing a measurable signal. google.com OECTs are particularly well-suited for transducing the biochemical events from enzymatic reactions into readable electronic signals. unlp.edu.ar For instance, the enzyme acetylcholinesterase has been successfully immobilized on OECTs built with PEDOT:tosylate composites to detect the neurotransmitter acetylcholine (B1216132). unlp.edu.arresearchgate.net While the direct integration of Triisobutylmethylphosphonium tosylate into a specific glucose/glucose oxidase sensing system is not detailed in the available research, OECTs utilizing this ionic liquid as an electrolyte represent a promising platform for developing such enzymatic sensors due to their enhanced performance characteristics. polymtl.caresearchgate.net

The sensitivity and detection range of a sensor are critical performance indicators. nih.govmdpi.com In OECT-based sensors, sensitivity is directly related to the transconductance of the device. nih.gov The use of Triisobutylmethylphosphonium tosylate in OECTs has been shown to increase device modulation, which can translate to higher sensitivity. researchgate.net For example, OECT-based sensors have successfully monitored acetylcholine in the range of 5–125 µM. unlp.edu.arresearchgate.net Although specific detection ranges for analytes using OECTs with a Triisobutylmethylphosphonium tosylate electrolyte have not been explicitly reported, the demonstrated performance enhancements, such as achieving ON/OFF ratios up to 5000, suggest a strong potential for developing highly sensitive electrochemical sensing platforms. researchgate.netrsc.orgrsc.org

Potential in Advanced Energy Storage Systems (e.g., Supercapacitors, Batteries)

Triisobutylmethylphosphonium tosylate ([i-Bu3MeP][OTs]) has emerged as a compound of interest in the field of electrochemical energy storage, particularly for its potential application as an electrolyte in supercapacitors and batteries. Its inherent properties as an ionic liquid (IL), such as low volatility, good thermal stability, and a reasonably wide electrochemical window, make it a candidate for safer and more stable energy storage devices compared to those using traditional organic electrolytes. scbt.comnih.gov Phosphonium-based ILs, in general, are noted for their high thermal and electrochemical stability, which can be advantageous for device performance and longevity. researchgate.netrsc.org

Research into the application of triisobutylmethylphosphonium tosylate has highlighted its role in enhancing the performance of supercapacitor electrodes. A notable study investigated the interaction between this ionic liquid and poly(3,4-ethylenedioxythiophene) (PEDOT), a common conducting polymer used in supercapacitor electrodes. rsc.orgresearchgate.net The study found that in the presence of water, triisobutylmethylphosphonium tosylate could significantly disrupt the ordered structure of PEDOT films, leading to swelling. rsc.orgresearchgate.net This structural change was accompanied by a remarkable 350% increase in capacitance compared to the theoretical capacitance of the PEDOT film alone. researchgate.net This enhancement is attributed to the formation of an additional electrical double-layer capacitance at the expanded polymer-electrolyte interface. researchgate.net

The electrochemical properties of triisobutylmethylphosphonium tosylate itself have been characterized, providing a baseline for its potential performance in energy storage devices. While specific performance data in battery or supercapacitor cells are not extensively detailed in isolated studies of this compound, its fundamental electrochemical characteristics are known.

Interactive Data Table: Electrochemical Properties of Triisobutylmethylphosphonium Tosylate

| Property | Value | Reference |

| Conductivity | 0.04 mS/cm | hiyka.com |

| Electrochemical Window | 4.1 V | hiyka.com |

| Density | 1.07 g/cm³ | hiyka.com |

| Viscosity | 4003 cP | hiyka.com |

The relatively high viscosity of triisobutylmethylphosphonium tosylate, as indicated in the table, is a common challenge for phosphonium-based ionic liquids, as it can lead to lower ionic conductivity compared to other IL families. researchgate.net This, in turn, can affect the rate performance of energy storage devices. However, its wide electrochemical window is a significant advantage, as it allows for higher operating voltages, which can lead to increased energy density in supercapacitors. nih.govfrontiersin.org

In the broader context of phosphonium-based ionic liquids for energy storage, research has shown that they are promising electrolytes for lithium-ion batteries. monash.educhemicke-listy.cz Their stability at high voltages is a key feature, potentially enabling the use of high-capacity electrode materials. researchgate.net While research specifically detailing the performance of triisobutylmethylphosphonium tosylate in a full battery system is limited, the general characteristics of the phosphonium (B103445) cation suggest potential applicability. For instance, studies on similar small phosphonium cation ILs have demonstrated promising lithium-ion transport and electrochemical behavior, even at high salt concentrations. monash.edursc.org

Gas Capture and Separation Science

High-Pressure Solubility of Carbon Dioxide (CO2) in Triisobutylmethylphosphonium Tosylate Systemsua.pt

The study of high-pressure equilibrium data for systems containing carbon dioxide, triisobutylmethylphosphonium tosylate ([iBu₃MeP][TOS]), and water has been conducted across a wide range of conditions. ua.ptulisboa.pt Measurements were performed at temperatures from 276 to 370 K and pressures reaching up to 100 MPa. ua.ptulisboa.pt These investigations utilized a high-pressure cell equipped with a sapphire window, which facilitates the direct observation of liquid-vapor phase transitions. ua.ptua.pt The research aimed to understand how the concentration of the ionic liquid (IL) affects the solubility of CO₂ in aqueous mixtures, which is crucial for applications in capturing environmentally hazardous gases. ua.ptulisboa.ptua.pt

Influence of Temperature and Pressure on CO2 Solubilityua.pt

The solubility of carbon dioxide in aqueous solutions of triisobutylmethylphosphonium tosylate is significantly dependent on both temperature and pressure. uminho.pt Generally, for a fixed composition and temperature, an increase in pressure is required to dissolve a greater amount of gas, indicating that higher pressure leads to higher solubility. uminho.pt

Conversely, the effect of temperature demonstrates a more complex behavior. uminho.pt For solutions with a specific IL concentration (e.g., 8 mol% of IL in water), at temperatures above 310 K, the solubility of CO₂ follows a regular pattern: it decreases as the temperature increases. uminho.pt However, at lower temperatures, this trend can be anomalous. researchgate.net

Below is an interactive data table showing the experimental pressure and temperature conditions for a solution of 8 mol% triisobutylmethylphosphonium tosylate in water at various fixed CO₂ mole fractions.

| CO2 Mole Fraction (xCO2) | Temperature (K) | Pressure (MPa) |

| 0.0316 | 288.01 | 3.90 |

| 0.0316 | 310.82 | 6.55 |

| 0.0316 | 331.05 | 7.97 |

| 0.0500 | 288.15 | 6.22 |

| 0.0500 | 313.15 | 10.32 |

| 0.0500 | 333.15 | 12.51 |

| 0.0806 | 288.75 | 10.15 |

| 0.0806 | 314.15 | 17.50 |

| 0.0806 | 332.63 | 21.00 |

This table presents selected data points for illustrative purposes. The full dataset encompasses a wider range of conditions. uminho.pt

Impact of Water Content on CO2 Absorption Capacityua.pt

The presence of water in triisobutylmethylphosphonium tosylate systems plays a critical role in the absorption of CO₂. ua.pt For practical and economic reasons, aqueous solutions of ionic liquids are often preferred over the use of pure compounds. ulisboa.ptua.pt Research shows that the solubility of CO₂ in the aqueous ([iBu₃MeP][TOS] + water) system increases with a higher molar composition of the ionic liquid. researchgate.net This indicates that the ionic liquid enhances the solubility of CO₂ in the aqueous mixture. ua.ptresearchgate.net While in some other ionic liquid systems the addition of water can lead to a slight decrease in CO₂ absorption capacity, in the case of triisobutylmethylphosphonium tosylate, its presence in an aqueous solution facilitates a "salting-in" effect that promotes CO₂ solubility. researchgate.net

Observation and Characterization of Three-Phase Regions (Liquid-Vapor-Liquid)ua.pt

A notable phenomenon observed in the {CO₂ + [iBu₃MeP][TOS] + water} system is the appearance of a three-phase region, specifically a vapor-liquid-liquid equilibrium (VLLE). ua.ptulisboa.ptua.pt This three-phase behavior was identified in solutions where the concentration of the ionic liquid was higher than 4 mol% in water. ua.ptresearchgate.net The region was observed at pressures ranging between 4 and 8 MPa and at temperatures between 280 K and 305 K. ua.ptulisboa.ptresearchgate.net Within this specific range, the upper boundary of the vapor-liquid equilibrium (VLE) region was found to increase with temperature, while remaining largely independent of the initial concentration of the ionic liquid in the mixture. ua.ptulisboa.ptua.pt

Mechanisms of CO2 Solubility Enhancement ("Salting-In" Effect)ua.pt

The enhanced solubility of carbon dioxide in aqueous solutions of triisobutylmethylphosphonium tosylate is attributed to a phenomenon known as the "salting-in" effect. ua.ptulisboa.ptresearchgate.net Salting-in refers to the process where the solubility of a non-electrolyte (in this case, CO₂) in a solvent (water) is increased by the addition of a salt (the ionic liquid). youtube.com

At low concentrations, the ions from the dissolved ionic liquid interact with the water molecules, effectively increasing the polarity of the solvent and creating a more favorable environment for the CO₂ molecules to dissolve. youtube.com The counter-ions of the salt can mask the charges on the solute, leading to greater solute-solvent interactions over solute-solute interactions, which enhances solubility. youtube.com Studies on the [iBu₃MeP][TOS] system confirm that as the molar composition of the ionic liquid increases, the solubility of CO₂ in the aqueous solution is enhanced, demonstrating this salting-in effect. researchgate.net

Adsorption-Based Separation Processes for Ionic Liquid Catalysis Mixturesgoogle.com

Triisobutylmethylphosphonium tosylate is also utilized in separation processes related to ionic liquid catalysis reaction mixtures, such as the conversion of sugars to 5-hydroxymethylfurfural (B1680220) (HMF). google.com An efficient method for separating the desired products and recycling the ionic liquid involves an adsorption-based process. google.com

The process generally includes the following steps:

The reaction mixture, containing the ionic liquid, unreacted sugars, and the HMF product, is mixed with de-ionized water. google.com

This aqueous solution is then passed through an adsorption column. google.com

The column is eluted with a fluid based on water and/or alcohol. google.com

Fractions are collected at different elution times. The triisobutylmethylphosphonium tosylate and any unreacted sugar typically elute first and can be collected for direct reuse in another catalytic reaction. google.com

The desired product, such as HMF, which has been adsorbed by the material in the column, is then desorbed using a water-based fluid at a temperature typically ranging from 20 to 200°C. google.com

The desorbed HMF is collected as the final product fraction. google.com

This adsorption process is advantageous because it operates at relatively low temperatures, making it more economical, safer, and more environmentally friendly than other separation techniques. google.com

Materials Science and Composite Development

Modification of Layered Silicates (e.g., Montmorillonite)

The use of triisobutylmethylphosphonium tosylate as a surfactant to modify layered silicates like montmorillonite (B579905) (MMT) is a key area of research. This modification is crucial for improving the compatibility between the hydrophilic clay and hydrophobic polymer matrices, which is essential for creating high-performance polymer nanocomposites. umt.edu.my Alkylphosphonium ions are noted for their superior thermal stability compared to more commonly used alkylammonium surfactants, making them suitable for polymer processing at high temperatures. umt.edu.my

The transformation of hydrophilic sodium montmorillonite (Na+-MMT) into organophilic montmorillonite (organo-MMT) is achieved through an ion exchange process. umt.edu.my In this procedure, the inorganic sodium cations (Na+) present in the interlayer galleries of the MMT are replaced by the larger organic triisobutylmethylphosphonium (TBMP) cations from triisobutylmethylphosphonium tosylate. umt.edu.my

The process typically involves swelling the Na+-MMT in warm distilled water, followed by the slow addition of an aqueous solution of triisobutylmethylphosphonium tosylate. umt.edu.my The resulting precipitate, an organophilic montmorillonite referred to as TBMP-MMT, is then filtered, washed, and dried. umt.edu.my The successful replacement of Na+ ions with TBMP cations is confirmed through elemental analysis, which detects the presence of carbon from the organic phosphonium (B103445) salt in the modified clay. umt.edu.my Fourier Transform Infrared (FTIR) spectroscopy further verifies the modification by showing characteristic bands of the alkylphosphonium group in the TBMP-MMT spectrum. umt.edu.my

The introduction of the bulky triisobutylmethylphosphonium cations into the galleries of the montmorillonite clay leads to a significant physical change known as intercalation. umt.edu.my This phenomenon is characterized by the expansion of the distance between the silicate (B1173343) layers, referred to as the basal spacing (d₀₀₁). researchgate.net

X-ray diffraction (XRD) is the primary technique used to measure this expansion. umt.edu.my Studies show a distinct shift of the diffraction peak to a lower 2θ angle for TBMP-MMT compared to the original Na+-MMT. This shift corresponds to an increase in the basal spacing. For instance, research has documented an expansion of the basal spacing from 1.25 nm in Na+-MMT to 1.45 nm in TBMP-MMT. umt.edu.my This 0.20 nm increase confirms the successful intercalation of the TBMP cations, which pries apart the clay layers. umt.edu.my

Table 1: Basal Spacing of Montmorillonite Before and After Modification

| Clay Type | 2θ Angle (°) | Basal Spacing (d₀₀₁) (nm) |

|---|---|---|

| Sodium Montmorillonite (Na+-MMT) | 7.08 | 1.25 |

| TBMP-Modified Montmorillonite (TBMP-MMT) | 6.01 | 1.45 |

Data sourced from research on the modification of Na+-MMT with triisobutyl(methyl)phosphonium tosylate. umt.edu.my

Organically modified clays (B1170129) like TBMP-MMT are utilized as fillers to enhance the properties of polymers, creating polymer nanocomposites. umt.edu.my Triisobutylmethylphosphonium tosylate is particularly advantageous due to its high thermal degradation temperature, which is critical for melt intercalation techniques that require high processing temperatures, often exceeding 200°C. umt.edu.my The thermal stability of the organoclay itself is a prerequisite for maintaining the integrity of the nanocomposite during synthesis and processing. umt.edu.mynih.gov Generally, the incorporation of clay fillers can improve the thermal stability of the polymer matrix by acting as a barrier to heat and gaseous by-products formed during degradation. nih.govresearchgate.net

In the context of polymer nanocomposites, such as those made with poly(methyl methacrylate) (PMMA), the TBMP-MMT is mixed with the polymer melt. umt.edu.my The effectiveness of the organoclay as a reinforcing agent depends on its dispersion within the polymer matrix. researchgate.net Structural characterization techniques like XRD are used to evaluate the interlayer distance of the clay platelets within the polymer matrix. umt.edu.my An increase in the basal spacing or the disappearance of the characteristic diffraction peak can indicate that polymer chains have intercalated between the clay layers, or that the layers have fully separated (exfoliated), respectively. umt.edu.mymarquette.edu Achieving a good dispersion and exfoliation of the clay layers within the polymer is crucial for maximizing the improvements in the material's mechanical and thermal properties. nih.govresearchgate.net

Ecotoxicological Assessments and Biological Interaction Studies

Acute and Chronic Toxicity Studies on Aquatic Organisms (e.g., Fish, Bacteria, Algae)

While specific ecotoxicity data for triisobutylmethylphosphonium tosylate is not extensively documented in publicly available literature, the aquatic toxicity can be inferred from studies on analogous phosphonium-based ionic liquids. The primary mechanism of toxicity for many ILs in aquatic environments is the disruption of cell membranes, a process heavily influenced by the lipophilicity of the cation.

Research on various aquatic organisms demonstrates that phosphonium (B103445) salts exhibit a range of toxic effects. Studies on the marine bacterium Vibrio fischeri are commonly used to assess the acute toxicity of ionic liquids. The toxicity of phosphonium ILs to this bacterium is significantly influenced by the nature of the alkyl groups attached to the phosphorus atom. Generally, longer alkyl chains on the cation lead to increased toxicity. This trend is attributed to the greater lipophilicity of the cation, which enhances its ability to integrate into and disrupt the bacterial cell membrane. nih.govnih.gov

Similarly, toxicity tests on fish reveal the impact of the cation's structure. For instance, acute toxicity studies using the guppy (Poecilia reticulata) have determined the median lethal concentrations (LC50) for various phosphonium salts. Butyl triphenyl phosphonium chloride and hexyl triphenyl phosphonium bromide were found to be slightly toxic, with LC50 values of 73.35 mg/L and 61.36 mg/L, respectively. researchgate.netutp.edu.my In contrast, a phosphonium salt with a longer alkyl chain, octyl triphenyl phosphonium chloride, showed no fish mortality at concentrations up to 100 mg/L, suggesting it is practically nontoxic under those test conditions. utp.edu.my

The following table summarizes the ecotoxicity data for several phosphonium-based ionic liquids across different aquatic species, illustrating the structure-toxicity relationship.

| Ionic Liquid (Cation) | Anion | Organism | Endpoint (e.g., EC50, LC50) | Value (mg/L) | Reference |

|---|---|---|---|---|---|

| Butyl triphenyl phosphonium | Chloride | Guppy Fish (Poecilia reticulata) | 96h LC50 | 73.35 | researchgate.netutp.edu.my |

| Hexyl triphenyl phosphonium | Bromide | Guppy Fish (Poecilia reticulata) | 96h LC50 | 61.36 | researchgate.netutp.edu.my |

| Octyl triphenyl phosphonium | Chloride | Guppy Fish (Poecilia reticulata) | 96h LC50 | >100 | utp.edu.my |

The toxicity of an ionic liquid is a function of both its cation and anion, though the cation's structure is often the dominant factor. nih.gov

Cationic Structure: The toxicity of phosphonium ILs is strongly correlated with the "side-chain effect," where toxicity increases with the length of the alkyl chains on the cation. nih.govnih.gov This is due to rising lipophilicity, which enhances the molecule's ability to partition into and disrupt biological membranes. The triisobutylmethylphosphonium cation, with its branched isobutyl groups and a single methyl group, possesses significant lipophilicity, suggesting it would exhibit moderate toxicity to aquatic organisms. The branching of the alkyl chains can also influence the toxicity profile compared to linear chains, though this effect is less systematically documented.

When compared to other classes of ionic liquids, phosphonium-based ILs exhibit a distinct ecotoxicity profile.

Phosphonium vs. Ammonium (B1175870) ILs: Studies comparing structurally analogous phosphonium and ammonium ILs have shown that phosphonium-based compounds tend to be more toxic. researchgate.netaip.org For example, when tested against the bacterium Vibrio fischeri, tetraalkylphosphonium ILs displayed higher toxicity than their tetraalkylammonium counterparts. aip.org This difference is attributed to variations in charge distribution and polarity, with the phosphorus atom in the phosphonium cation being more positively charged than the nitrogen in the ammonium cation. researchgate.netaip.org

Phosphonium vs. Imidazolium (B1220033) and Pyridinium (B92312) ILs: Imidazolium and pyridinium-based ILs are among the most studied classes. Phosphonium ILs are generally more thermally and chemically stable than these nitrogen-based heterocyclic ILs. utp.edu.mychemrxiv.org From a toxicity standpoint, the comparison is complex and can depend on the specific organisms and test conditions. However, some research suggests that imidazolium-based ILs can be more mobile and conductive, while phosphonium-based ILs are less so due to the larger size of the cation. chemrxiv.org The aromatic nature of imidazolium and pyridinium cations is a key factor in their toxicity, which is a structural feature absent in tetraalkylphosphonium cations. nih.gov

Biocompatibility in Bioelectronic and Biosensing Applications

Phosphonium-based ionic liquids are gaining attention for use in bioelectronic devices and biosensors due to their favorable physicochemical properties. nih.gov Their high thermal stability, chemical stability, and ionic conductivity make them suitable as electrolytes and materials for creating stable platforms for biological sensing. core.ac.ukresearchgate.netarpnjournals.org

In the context of biosensors, "biocompatibility" refers to the ability of the ionic liquid to provide a stable microenvironment for a biological recognition element (e.g., an enzyme, antibody, or protein) without denaturing it or inhibiting its function. nih.gov Phosphonium ILs have been used as additives in protein solutions to enhance signals in techniques like surface-enhanced Raman scattering (SERS) for detecting proteins such as cytochrome c. nih.gov The high ionic conductivity of phosphonium ILs is a key advantage in electrochemical sensors. core.ac.uk

Furthermore, research is being conducted on creating inherently biocompatible and stretchable electronic materials by blending phosphonium-containing polymers with medical-grade elastomers. researchgate.net These materials are designed for implantable bioelectronics, where direct contact with biological tissue requires minimal inflammatory response and high stability. The versatility in synthesizing phosphonium salts allows for the tuning of properties to enhance biocompatibility for specific applications.

Potential for Bioaccumulation and Biodegradation

The environmental persistence of triisobutylmethylphosphonium tosylate is determined by its susceptibility to biodegradation and its potential to bioaccumulate in organisms.

Bioaccumulation: The potential for a substance to bioaccumulate is often linked to its lipophilicity (hydrophobicity). The triisobutylmethylphosphonium cation, being a lipophilic, quaternary phosphonium ion, is likely to have a tendency to partition into the fatty tissues of organisms. This suggests a potential for bioaccumulation, a common concern for ionic liquids with long or bulky alkyl chains.

Cation: Tetraalkylphosphonium cations are generally known to be resistant to biodegradation. rsc.orgresearchgate.net The phosphorus-carbon bonds are highly stable, and the quaternary nature of the cation makes it a poor substrate for many microbial enzymatic systems. Studies on a range of phosphonium ILs have consistently shown low levels of ultimate biodegradability. rsc.org

Anion: In contrast, the tosylate (p-toluenesulfonate) anion is a xenobiotic compound that is known to be biodegradable by a variety of aerobic bacteria. d-nb.info Several bacterial strains, including species of Pseudomonas and Comamonas, can utilize p-toluenesulfonate as a sole source of carbon and sulfur. cdnsciencepub.comoup.com The degradation pathway often involves oxidation of the methyl group and subsequent desulfonation and ring cleavage. cdnsciencepub.comnih.govnih.gov

Therefore, for triisobutylmethylphosphonium tosylate, it is anticipated that the anion would be readily degraded in the environment, while the phosphonium cation would be highly persistent. This differential degradation can lead to the accumulation of the recalcitrant cation in aquatic systems.

Ant-Cancer Activity Studies (e.g., Sarcoma-180 cell lines)

A review of the scientific literature did not yield any studies concerning the anti-cancer activity of triisobutylmethylphosphonium tosylate, or other closely related phosphonium tosylate salts, against Sarcoma-180 (S-180) cell lines. While some lipophilic phosphonium salts have been investigated as potential anti-cancer agents against other human cancer cell lines (such as MCF-7 breast cancer and HeLa cervical cancer cells) due to their ability to target mitochondria, specific research connecting them to S-180 appears to be absent. nih.govmdpi.com Studies on the anti-tumor activity against S-180 have focused on other classes of compounds, such as mitomycines, phytol, and various natural product extracts. nih.govresearchgate.netresearchgate.net

Advanced Theoretical and Computational Investigations

Molecular Dynamics Simulations of Ionic Liquid Behavior

Molecular dynamics (MD) simulations are a powerful tool for investigating the structural and dynamic properties of ionic liquids like triisobutylmethylphosphonium tosylate. rsc.orgrsc.org These simulations model the interactions between the constituent ions over time, providing a detailed picture of the liquid's microscopic behavior. By tracking the positions and velocities of atoms, MD simulations can predict various macroscopic properties, including rheological behavior. tudelft.nlacs.org For instance, simulations can reveal a Newtonian plateau at low shear rates followed by shear thinning, with the calculated zero shear viscosity showing good agreement with experimental values. tudelft.nlacs.org

MD simulations have been employed to understand the specific coordination environments within electrolytes containing triisobutylmethylphosphonium tosylate, particularly when mixed with other salts and solvents. semanticscholar.org These simulations help to visualize and quantify the interactions between the phosphonium (B103445) cation, the tosylate anion, and other species present in the mixture.

Modeling Ion Pairing and Solvation Structures

Table 1: Predominant Solvation Structures in Electrolytes Containing Triisobutylmethylphosphonium Tosylate from MD Simulations

| Electrolyte Regime | Predominant Solvation Structure | Description |

|---|---|---|

| Dilute | Free solvated Mg-ion | Magnesium ion is fully coordinated by acetonitrile solvent molecules. |

| Dilute | Solvent-separated ion pairs | TFSI⁻ anion interacts with the solvated magnesium ion through the solvent shell. |

| Concentrated Binary | Solvated Mg-ion and TFSI⁻ | Direct coordination between the magnesium ion and the TFSI⁻ anion begins to occur. |

| Super-concentrated Ternary | Aggregate structures | Complex clusters involving multiple cations and anions are formed. |